N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the formation of the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The bromothiophene moiety can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structure and functional groups.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and bromine substitution but differ in the aryl group attached.
Thiophene-based oxadiazoles: Similar in having both thiophene and oxadiazole rings but may vary in the substitution pattern and additional functional groups.
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is unique due to its combination of a bromothiophene moiety with an oxadiazole ring and an ethoxybenzofuran carboxamide group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c1-2-23-10-5-3-4-9-8-11(24-14(9)10)15(22)19-17-21-20-16(25-17)12-6-7-13(18)26-12/h3-8H,2H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJTYASLUSLFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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